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Compound of Interest

Compound Name: 2-Bromo-2-phenylacetophenone

Cat. No.: B072529

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available resources, specific experimental
spectroscopic data (*H NMR, 13C NMR, UV-Vis, IR, and Mass Spectrometry) for 2-Bromo-2-
phenylacetophenone (CAS 1484-50-0) could not be located. The following guide provides
general experimental protocols and a logical workflow for the spectroscopic analysis of a solid
organic compound of this nature.

Chemical Identity

e CAS Number: 1484-50-0

Chemical Name: 2-Bromo-2-phenylacetophenone

Synonyms: Desyl bromide, 2-Bromo-1,2-diphenylethanone

Molecular Formula: C14H11BrO

Molecular Weight: 275.14 g/mol

Structure:

Spectroscopic Data
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The following tables are placeholders for the spectroscopic data of 2-Bromo-2-
phenylacetophenone. At the time of this publication, specific experimental data was not
available in the searched databases.

H Nuclear Magnetic Resonance (NMR) Spectroscopy

. . Coupling
Chemical Shift Lo . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
Data not Data not Data not Data not Data not
available available available available available

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8) ppm Assighment

Data not available Data not available

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

Data not available Data not available Data not available

Mass Spectrometry (MS)

m/z Relative Intensity (%) Assighment

Data not available Data not available Data not available

Itraviolet-Visible (UV-Vis) S

Amax (nm) Molar Absorptivity (g) Solvent

Data not available Data not available Data not available

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for a solid organic compound such as 2-Bromo-2-phenylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the molecular structure.
Methodology:
e Sample Preparation:

o Accurately weigh 5-10 mg of the solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
e Instrument Parameters (for a 500 MHz spectrometer):

o 'HNMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-15 ppm.

Temperature: 298 K.
o 13C NMR:
» Pulse Program: Proton-decoupled pulse program.
= Number of Scans: 1024 or more, due to the low natural abundance of 3C.

» Relaxation Delay: 2-5 seconds.
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» Spectral Width: 0-220 ppm.

= Temperature: 298 K.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum to achieve a flat baseline.

o Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS, at 0 ppm).

o Integrate the peaks in the *H spectrum to determine proton ratios.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):[1][2][3][4][5]

e Sample Preparation:

[¢]

Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.[2]

o Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to
the mortar.[2]

o Mix the sample and KBr intimately by grinding until a fine, homogeneous powder is
obtained.[2]

o Transfer the mixture to a pellet-forming die.

o Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form
a transparent or translucent pellet.[4]
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o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire the IR spectrum, typically in the range of 4000-400 cm™1.

o Data Analysis:

o lIdentify the characteristic absorption bands and correlate them to the corresponding
functional groups (e.g., C=0 stretch, C-Br stretch, aromatic C-H stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - Mass Spectrometry):[6][7][8][9][10]

Sample Introduction:

o Introduce a small amount of the solid sample into the mass spectrometer, typically via a
direct insertion probe.

o The sample is vaporized by heating in the ion source.[8]

lonization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).[6]

o This causes the molecules to ionize and fragment.[6]

Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis:
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o Identify the molecular ion peak (M*) to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.
Methodology:[11][12][13][14]
e Sample Preparation:

o Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol,
cyclohexane, acetonitrile). The concentration should be chosen to yield an absorbance
value between 0.1 and 1.0.

o Prepare a blank solution containing only the solvent.

o Data Acquisition:

(¢]

Use a dual-beam UV-Vis spectrophotometer.

[¢]

Fill a quartz cuvette with the blank solution and record a baseline spectrum.

[¢]

Rinse the cuvette with the sample solution and then fill it.

[e]

Acquire the UV-Vis spectrum of the sample, typically over a range of 200-800 nm.[13]
e Data Analysis:
o ldentify the wavelength(s) of maximum absorbance (Amax).

o If the concentration is known, the molar absorptivity (€) can be calculated using the Beer-
Lambert law.

Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic
analysis of a solid organic compound.
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Caption: General workflow for the spectroscopic characterization of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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